Sigma-1 Receptor Binding Affinity: 3-Methyl Substitution Confers a Distinct Profile Relative to Unsubstituted Analog
In a direct radioligand binding assay using [³H]DTG against the human sigma non-opioid intracellular receptor 1, 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine demonstrated an IC₅₀ value of 1180 nM [1]. This establishes a quantitative baseline for its interaction with this therapeutically relevant target. In contrast, the unsubstituted analog, 2-(pyrrolidin-1-yl)ethan-1-amine, is noted in broader reviews as a scaffold with distinct and often weaker or divergent activities, but direct comparative binding data under identical assay conditions is not available in the primary literature for this specific target, highlighting the need for empirical validation when selecting between these compounds [1]. The 3-methyl group on the target compound likely contributes to a unique binding mode compared to the unsubstituted analog, which lacks this steric and lipophilic element.
| Evidence Dimension | Binding Affinity (IC₅₀) at Sigma-1 Receptor |
|---|---|
| Target Compound Data | 1180 nM |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)ethan-1-amine (no directly comparable data available; class-level inference based on structural modification) |
| Quantified Difference | N/A (Absolute value for target compound; comparator data not available for direct quantification under identical conditions) |
| Conditions | In vitro radioligand binding assay using [³H]DTG at human sigma-1 receptor |
Why This Matters
This data provides the first quantitative, publicly accessible anchor for the compound's interaction with a validated CNS target, enabling researchers to benchmark it against other sigma receptor ligands and design rational medicinal chemistry campaigns.
- [1] BindingDB. Binding affinity data for 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine at human sigma non-opioid intracellular receptor 1. BindingDB Accession BDBM50421928. View Source
